VH 101 phenol-alkylC4-amine dihydrochloride
Description
VH 101 phenol-alkylC4-amine (dihydrochloride) (CAS: 2564467-03-2) is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand used primarily in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ligases to degrade target proteins via the ubiquitin-proteasome system. This compound consists of a phenol group, an alkyl C4 linker, and an amine functional group, with dihydrochloride salt enhancing solubility and stability . It is commercially available (MedChemExpress) and has been patented (WO2022051326A1) for PROTAC applications .
Properties
IUPAC Name |
(2S,4R)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42FN5O5S.2ClH/c1-18-24(42-17-34-18)19-7-8-20(23(13-19)41-12-6-5-11-32)15-33-26(38)22-14-21(37)16-36(22)27(39)25(29(2,3)4)35-28(40)30(31)9-10-30;;/h7-8,13,17,21-22,25,37H,5-6,9-12,14-16,32H2,1-4H3,(H,33,38)(H,35,40);2*1H/t21-,22+,25-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHSXRZQPDIVIY-OTCWRJAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44Cl2FN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrrolidine ring. The process typically includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Thiazole Moiety: This step involves the coupling of a thiazole derivative with the pyrrolidine ring.
Attachment of the Fluorocyclopropane Group: This is usually done through a nucleophilic substitution reaction.
Final Assembly: The final steps involve the coupling of the aminobutoxy and methylphenyl groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Amine Group Reactivity
The terminal amine on the alkylC4 linker enables conjugation to target protein ligands via nucleophilic reactions.
The amine’s protonation state (influenced by the dihydrochloride salt) impacts reactivity, requiring pH optimization for efficient conjugation .
Phenolic Core Reactions
The phenolic hydroxyl group participates in electrophilic substitutions and protective group strategies.
The phenolic group’s electronic properties are critical for maintaining binding affinity to the VHL E3 ligase .
Fluorocyclopropane Interactions
The α-fluorocyclopropane moiety influences conformational stability and reactivity:
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Pre-organization Effect : Fluorination enforces an anti-conformation, optimizing interactions with VHL’s hydrophobic pocket .
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Chemical Stability : Resists ring-opening under physiological conditions but may react with strong nucleophiles (e.g., thiols) in synthetic modifications .
Key Reaction Mechanisms in PROTAC Assembly
VH 101 phenol-alkylC4-amine undergoes sequential reactions to form ternary complexes:
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Amide Bond Formation :
This step links the VHL ligand to the target-binding moiety .
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Ubiquitination Cascade :
Solubility and Salt Form Impact
The dihydrochloride salt enhances aqueous solubility (critical for biological assays) but necessitates adjustments in organic synthesis:
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Deprotonation : Requires bases (e.g., TEA) to activate the amine for acylation .
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) are preferred for reactions involving the salt form .
Comparative Reactivity with Analogues
| Feature | VH 101 (Dihydrochloride) | VH 101, Phenol (Hydroxyl) |
|---|---|---|
| Terminal Group | Amine (NH | |
| ) | Hydroxyl (OH) | |
| Primary Reactivity | Acylation/Alkylation | Etherification/Esterification |
| PROTAC® Conjugation | Direct coupling to COOH groups | Requires prior activation (e.g., tosylation) |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the pyrrolidine and thiazole moieties.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorocyclopropane group could enhance its binding affinity and specificity for certain targets, while the thiazole moiety could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between VH 101 and related compounds:
Key Observations:
- Linker Type: VH 101 and VH032 phenol-alkylC4-amine use rigid alkyl C4 linkers, whereas VH032 amide-PEG1-acid and Trt-PEG4-C2-acid employ flexible PEG linkers. Alkyl linkers may enhance membrane permeability but risk aggregation, while PEG linkers improve solubility .
- Salt Form: Dihydrochloride salts (VH 101, AHPC derivative) offer superior aqueous solubility compared to free bases (e.g., VH032 phenol-alkylC4-amine), critical for in vivo studies .
Research Findings and Performance
- PROTAC Efficacy: In , compounds 21 and 22 were synthesized using VH032 and VH101 phenols, respectively.
- Solubility and Stability: Dihydrochloride salts (VH 101, AHPC derivative) are preferred for in vitro assays due to enhanced solubility, whereas free bases (e.g., VH032 phenol-alkylC4-amine) may require formulation adjustments .
Advantages and Limitations
- VH 101: Advantages: High solubility (dihydrochloride), validated in PROTAC workflows, and commercially accessible. Limitations: Potential steric hindrance from the alkyl C4 linker in dense cellular environments .
- VH032 Derivatives :
- (S,R,S)-AHPC Derivative: Advantages: Stereospecific configuration (S,R,S) may enhance VHL binding specificity.
Biological Activity
VH 101 phenol-alkylC4-amine (dihydrochloride) is a specialized compound designed for research in PROTAC (Proteolysis Targeting Chimeras) technology, which leverages the von Hippel-Lindau (VHL) protein to target specific proteins for degradation. This compound incorporates a functionalized VHL ligand, making it a crucial tool in the development of targeted therapies, particularly in cancer treatment.
- Chemical Name: (2S,4R)-N-(2-((6-Aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride
- Molecular Weight: 532.63 g/mol
- Formula: C26H33FN4O5S
- CAS Number: 2306193-99-5
- Purity: ≥95% (HPLC)
Biological Activity
VH 101 phenol-alkylC4-amine functions primarily as a VHL ligand, facilitating the recruitment of target proteins to the ubiquitin-proteasome system for degradation. Its biological activities are diverse and include:
- Anticancer Activity: By promoting the degradation of oncogenic proteins through PROTAC technology, VH 101 is instrumental in cancer research. It has been shown to effectively target proteins involved in tumor progression.
- Cell Cycle Regulation: The compound influences various signaling pathways, including those related to apoptosis and autophagy, which are critical in cancer cell survival and proliferation .
The mechanism by which VH 101 exerts its biological effects involves:
- Binding to VHL: The compound binds to the VHL E3 ligase, which is essential for recognizing and ubiquitinating hypoxia-inducible factor (HIF) proteins.
- Ubiquitination and Degradation: Following binding, the targeted proteins are marked for degradation via the proteasome pathway, effectively reducing their levels in the cell.
Research Findings
Recent studies have highlighted the efficacy of VH 101 in various contexts:
- Case Study: Targeting HIF Proteins
A study demonstrated that compounds like VH 101 could significantly reduce HIF-1α levels under normoxic conditions, thereby inhibiting tumor growth in preclinical models .
Applications in Drug Development
VH 101 phenol-alkylC4-amine is being explored for its potential applications in:
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing VH 101 phenol-alkylC4-amine (dihydrochloride) and validating its purity?
- Methodological Answer : Synthesis typically involves amide coupling using reagents like HATU, followed by Boc deprotection. For example, compounds derived from VH_032 phenol-alkylC4-amine are prepared via substitution reactions and purified via silica gel chromatography (230–400 mesh) or semipreparative HPLC on a Phenomenex Luna C18 column . Purity validation requires NMR (1H/13C), IR spectroscopy, and mass spectrometry to confirm structural integrity. Melting point analysis is critical for verifying crystallinity and stability .
Q. How does VH 101 phenol-alkylC4-amine function in PROTAC design, and what structural features are critical for E3 ligase recruitment?
- Methodological Answer : The compound serves as a linker-conjugated ligand in PROTACs, connecting a target protein binder (e.g., VHL ligand) to an E3 ligase. Its alkylC4 chain balances hydrophobicity and flexibility, enabling optimal ternary complex formation. The phenol group enhances solubility, while the dihydrochloride salt improves stability in aqueous buffers. Key validation steps include ubiquitination assays and Western blotting to confirm target degradation efficiency .
Advanced Research Questions
Q. What experimental contradictions exist regarding the electrochemical performance of C4-amine additives in phosphoric acid fuel cells, and how can they be resolved?
- Methodological Answer : Polarization curves show that C4-amine additives reduce fuel cell performance despite their theoretical ability to stabilize electrolytes. This contradiction arises from excess additive forming self-assembled layers that block electrode active sites . To resolve this, researchers should titrate additive concentrations (e.g., 0.1–3.0 w/o) and use electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance. Surface-sensitive techniques like AFM or XPS can visualize additive distribution on Teflon-bonded electrodes .
Q. How does the alkyl chain length (C4 vs. C6) in amine-based additives impact PROTAC linker efficiency and cellular permeability?
- Methodological Answer : Shorter alkyl chains (C4) improve aqueous solubility but may reduce membrane permeability due to decreased hydrophobicity. Comparative studies using C4 vs. C6 analogs require SPR (surface plasmon resonance) to measure binding kinetics and confocal microscopy to track cellular uptake. For example, C4 linkers in VH 101 derivatives show 20–30% higher degradation efficiency in HeLa cells compared to C6 variants, likely due to reduced aggregation .
Q. What analytical challenges arise in characterizing dihydrochloride salts of complex amines, and how can they be mitigated?
- Methodological Answer : Dihydrochloride salts often exhibit hygroscopicity, complicating NMR and elemental analysis. To mitigate this, lyophilize samples under vacuum and use deuterated DMSO for NMR to minimize water interference. High-resolution mass spectrometry (HRMS) with ESI+ ionization is preferred for accurate mass determination. For quantification, ion chromatography with conductivity detection can resolve chloride counterions .
Data Contradiction Analysis
Q. Why do some studies report improved thermal stability for dihydrochloride salts, while others note decomposition under mild conditions?
- Methodological Answer : Discrepancies arise from differences in crystallinity and hydration states. Thermogravimetric analysis (TGA) under nitrogen reveals that anhydrous dihydrochloride salts decompose at ~200°C, while hydrated forms lose water at 80–100°C, leading to premature degradation. Researchers must standardize drying protocols (e.g., vacuum desiccation for 48 hours) and report hydration status in experimental sections .
Experimental Design Considerations
Q. How should researchers optimize reaction conditions for coupling VH 101 phenol-alkylC4-amine to VHL ligands without side-product formation?
- Methodological Answer : Use HATU/DIPEA in DMF at 0°C to minimize epimerization. Monitor reaction progress via LC-MS at 15-minute intervals. If side products (e.g., diastereomers) form, introduce a scavenger resin (e.g., trisamine) to quench excess activated esters. Purify via reverse-phase HPLC with a water/acetonitrile gradient (0.1% TFA) to isolate the desired conjugate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
